An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the N-aryl pyrrole derivative, 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone. This document includes detailed experimental protocols, a summary of physicochemical properties, and predicted spectral data to facilitate its synthesis and identification in a laboratory setting.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of natural products, pharmaceuticals, and functional materials. The N-aryl pyrrole moiety, in particular, is a key structural motif in many biologically active compounds. 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is an interesting synthetic target that combines the 2,5-dimethylpyrrole core with a para-substituted acetophenone. This substitution pattern offers potential for further chemical modification and exploration of its biological activities. The primary and most efficient method for the synthesis of such N-substituted pyrroles is the Paal-Knorr synthesis.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | --INVALID-LINK--[3] |
| Molecular Weight | 213.28 g/mol | --INVALID-LINK--[3] |
| Monoisotopic Mass | 213.115364 g/mol | --INVALID-LINK--[3] |
| CAS Number | 83935-45-9 | --INVALID-LINK--[4] |
| Predicted XlogP3 | 3.3 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Predicted Rotatable Bond Count | 2 | --INVALID-LINK-- |
Synthesis Pathway
The synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is most readily achieved via the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 1-(4-aminophenyl)ethanone. The reaction is typically acid-catalyzed and proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the starting material, 1-(4-aminophenyl)ethanone, and the final product, 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone.
Synthesis of 1-(4-Aminophenyl)ethanone
The starting amine, 1-(4-aminophenyl)ethanone, can be synthesized by the reduction of commercially available 4-nitroacetophenone.
Materials:
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4-Nitroacetophenone
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Ethanol
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Ethyl acetate
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Deionized water
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroacetophenone in ethanol.
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Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
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Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and remove the solvent under reduced pressure to yield the crude 1-(4-aminophenyl)ethanone.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amine.
Synthesis of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
This protocol details the Paal-Knorr condensation of 1-(4-aminophenyl)ethanone with 2,5-hexanedione.
Materials:
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1-(4-Aminophenyl)ethanone
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2,5-Hexanedione
-
Glacial acetic acid
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Ethanol
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Ethyl acetate
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Deionized water
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a round-bottom flask, add 1-(4-aminophenyl)ethanone (1.0 eq) and 2,5-hexanedione (1.1 eq).
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Add ethanol as a solvent, followed by a catalytic amount of glacial acetic acid.
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Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
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Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone.
Characterization
Due to the lack of publicly available experimental spectra, the following characterization data is based on predictions and analysis of analogous compounds. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.05 | d | 2H | Ar-H (ortho to C=O) |
| ~ 7.45 | d | 2H | Ar-H (meta to C=O) |
| ~ 5.90 | s | 2H | Pyrrole-H (C3, C4) |
| ~ 2.65 | s | 3H | -C(O)CH₃ |
| ~ 2.05 | s | 6H | Pyrrole-CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 197.5 | C=O |
| ~ 142.0 | Ar-C (ipso to pyrrole) |
| ~ 137.0 | Ar-C (ipso to C=O) |
| ~ 129.5 | Ar-CH (ortho to C=O) |
| ~ 128.0 | Pyrrole-C (C2, C5) |
| ~ 127.0 | Ar-CH (meta to C=O) |
| ~ 106.0 | Pyrrole-CH (C3, C4) |
| ~ 26.5 | -C(O)CH₃ |
| ~ 13.0 | Pyrrole-CH₃ |
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-2900 | C-H stretching (aromatic and aliphatic) |
| ~ 1680 | C=O stretching (aryl ketone) |
| ~ 1600, 1500 | C=C stretching (aromatic and pyrrole ring) |
| ~ 1360 | C-H bending (methyl) |
| ~ 1270 | C-N stretching |
Predicted Mass Spectrometry Data
The predicted mass spectrum shows a prominent molecular ion peak. Fragmentation patterns would likely involve cleavage of the acetyl group and fragmentation of the pyrrole and phenyl rings.
| Adduct | Predicted m/z |
| [M+H]⁺ | 214.1226 |
| [M+Na]⁺ | 236.1046 |
| [M-H]⁻ | 212.1081 |
Data obtained from PubChem.[3]
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone is depicted in the following diagram.
Potential Applications and Future Directions
While the specific biological activities of 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone are not yet extensively documented, the N-aryl pyrrole scaffold is present in numerous compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the ketone functional group provides a handle for further chemical elaboration, allowing for the generation of a library of derivatives for biological screening. Future research could focus on the derivatization of the acetyl group to explore its structure-activity relationships and to identify novel therapeutic agents.
